

Branosotine: A Technical Overview of a Potent Somatostatin Receptor 2 Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Branosotine is a potent and selective agonist for the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor involved in a wide array of physiological processes, including the regulation of hormone secretion and cell growth. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available biological data for **Branosotine**. Due to the limited publicly available data, this document focuses on the foundational chemical and pharmacological characteristics of the molecule and the established signaling pathways of its target receptor.

Chemical Structure and Properties

Branosotine is a complex heterocyclic molecule with the systematic IUPAC name 2-[2-amino-4-(4-aminopiperidin-1-yl)-5-(3-fluoro-5-methylphenyl)pyridin-3-yl]-7-methoxy-3H-benzimidazole-5-carbonitrile[1]. Its chemical properties are summarized in the table below.



Identifier	Value	Reference	
IUPAC Name	2-[2-amino-4-(4- aminopiperidin-1-yl)-5-(3- fluoro-5-methylphenyl)pyridin- 3-yl]-7-methoxy-3H- benzimidazole-5-carbonitrile	[1]	
Molecular Formula	C26H26FN7O	[1]	
Molecular Weight	471.5 g/mol	[1]	
SMILES	CC1=CC(=CC(=C1)F)C2=CN= C(C(=C2N3CCC(CC3)N)C4=N C5=C(N4)C=C(C=C5OC)C#N) N	[1]	
InChI Key	GWXXLUISNRRCDH- UHFFFAOYSA-N	[1]	
CAS Number	2412849-26-2	[1]	

Mechanism of Action

Branosotine functions as a potent agonist of the somatostatin receptor 2 (SSTR2)[1]. Agonism at SSTR2 initiates a cascade of intracellular signaling events. SSTR2 is a member of the G-protein coupled receptor (GPCR) superfamily and, upon activation, primarily couples to inhibitory G proteins (Gi/o).

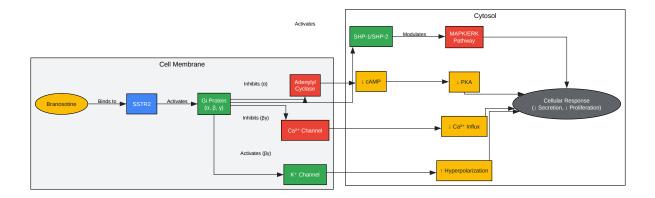
SSTR2 Signaling Pathway

The activation of SSTR2 by an agonist such as **Branosotine** leads to the dissociation of the $G\alpha i$ and $G\beta y$ subunits, which then modulate the activity of several downstream effectors. The primary signaling pathways include:

• Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).



- Modulation of Ion Channels: The Gβy subunit can directly interact with and modulate the
 activity of ion channels. This includes the activation of inwardly rectifying potassium (K+)
 channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium
 (Ca2+) channels, which reduces calcium influx.
- Activation of Protein Tyrosine Phosphatases: SSTR2 activation can also lead to the stimulation of protein tyrosine phosphatases, such as SHP-1 and SHP-2. These phosphatases play a crucial role in dephosphorylating various signaling proteins, thereby influencing cell growth and proliferation pathways, including the MAPK/ERK cascade.



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SSTR2 Signaling Pathway initiated by **Branosotine**.

Biological Activity

Branosotine is characterized as a potent SSTR2 agonist with a reported half-maximal effective concentration (EC50) of less than 0.1 nM[1].



Quantitative Data:

Parameter	Value	Receptor	Reference
EC50	< 0.1 nM	SSTR2	[1]

Note: Further quantitative data regarding binding affinity (Ki/Kd) and selectivity for other somatostatin receptor subtypes are not readily available in the public domain at the time of this writing.

Experimental Protocols

Detailed experimental protocols for the characterization of **Branosotine** are not publicly available. However, the following outlines general methodologies commonly employed for evaluating SSTR2 agonists.

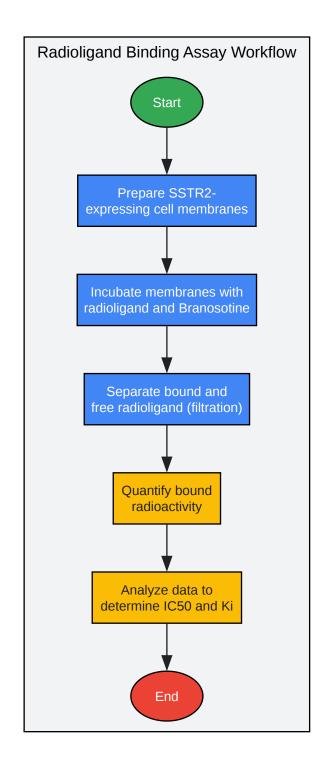
Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the SSTR2 receptor.

Methodology:

- Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human SSTR2.
- Competitive Binding: A constant concentration of a radiolabeled SSTR2 ligand (e.g., [125]]-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (**Branosotine**).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
 Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.





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Workflow for a typical SSTR2 radioligand binding assay.

Functional Assay (cAMP Measurement)



This assay measures the ability of a compound to activate SSTR2 and elicit a downstream cellular response, such as the inhibition of cAMP production.

Methodology:

- Cell Culture: A suitable cell line expressing SSTR2 (e.g., CHO-K1 or HEK293 cells) is cultured.
- Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (Branosotine).
- Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
- Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear regression analysis.

Synthesis

A detailed, publicly available synthesis protocol for **Branosotine** has not been identified at the time of this review. The synthesis of such a complex molecule would likely involve a multi-step process, potentially culminating in the coupling of the substituted pyridine and benzimidazole moieties.

Pharmacokinetics and In Vivo Efficacy

As of the date of this document, there is no publicly available information regarding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or the in vivo efficacy of **Branosotine**.

Conclusion

Branosotine is a potent SSTR2 agonist with a well-defined chemical structure. Its mechanism of action through the SSTR2 signaling pathway suggests potential therapeutic applications in conditions where inhibition of hormone secretion or cell proliferation is desired. However, a



comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available data on its binding affinity, receptor selectivity, synthesis, pharmacokinetics, and in vivo activity. Further research and publication of data are necessary to fully elucidate the therapeutic potential of this compound.

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References

- 1. medchemexpress.cn [medchemexpress.cn]
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